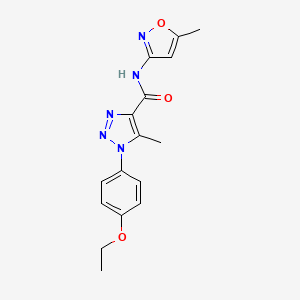
N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as DTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTCA is a heterocyclic compound that belongs to the thiazepane family and has a molecular formula of C14H18N2O2S.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and analgesic properties. Researchers are exploring its efficacy in targeting specific pathways involved in inflammation and pain management .
Antimicrobial Agents
N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against a range of bacterial and fungal pathogens. This makes it a promising candidate for the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant infections .
Cancer Research
The compound has been studied for its potential anticancer properties. Its ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of research. Scientists are examining its mechanisms of action and its effectiveness in various cancer models, aiming to develop it into a viable chemotherapeutic agent .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects. It is being explored for its potential to protect neurons from damage caused by oxidative stress and neuroinflammation. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Photovoltaic Materials
In the field of materials science, N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has been studied for its photovoltaic properties. Its ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells and other photovoltaic devices. Researchers are optimizing its structure to improve its efficiency and stability .
Nonlinear Optical Materials
The compound has also been investigated for its nonlinear optical (NLO) properties. These properties are essential for applications in photonics and optoelectronics, such as optical data storage, optical switching, and laser technology. Its high molecular polarizability and chemical stability make it a suitable material for these advanced technological applications .
Catalysis
N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has potential applications in catalysis. Its unique structure allows it to act as a catalyst in various chemical reactions, including polymerization and organic synthesis. This can lead to more efficient and sustainable chemical processes .
Biochemical Assays
The compound is used in biochemical assays to study enzyme activities and protein interactions. Its ability to interact with specific biomolecules makes it a valuable tool in biochemical research, aiding in the understanding of complex biological processes and the development of new diagnostic methods .
These applications highlight the versatility and potential of N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide in various fields of scientific research. Each application is being actively explored to harness the full potential of this compound.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-17(2)11-5-3-10(4-6-11)15-14(19)12-9-20-8-7-13(18)16-12/h3-6,12H,7-9H2,1-2H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXXUFKDIKELSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2614987.png)
![3-(3-Bromophenyl)spiro[3.3]heptane](/img/structure/B2614991.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2614993.png)


![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2614997.png)


![Ethyl 4-[[2-[[5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2615001.png)




![6-chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2615010.png)